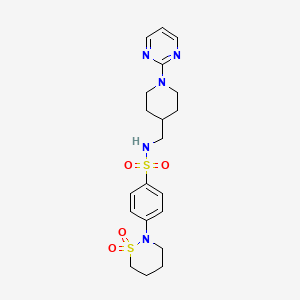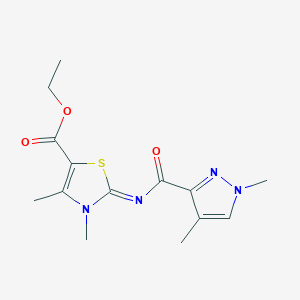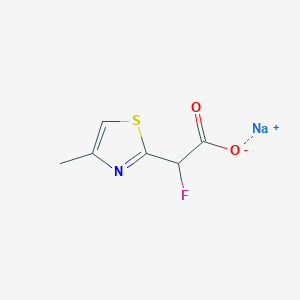
7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H15ClN4O4 and its molecular weight is 446.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
The compound with the 1,2,4-oxadiazole ring, structurally related to the chemical , has been synthesized and evaluated for antitumor activity. Specifically, compound 7 from a study exhibited potent antitumor activity with a mean IC50 value of approximately 9.4 µM across a panel of 11 cell lines, highlighting the potential of such compounds in cancer treatment (Maftei et al., 2013).
Quinazoline Derivatives Synthesis
Derivatives of quinazoline, which is part of the chemical structure, have been synthesized and characterized, indicating the versatility and potential applications of this molecular scaffold in various fields, such as medicinal chemistry (Yan & Ouyang, 2013).
Antihypertensive Properties
Compounds with a structure similar to the given chemical, specifically 3-(2-chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-2,4(1H,3H)-quinazoline dione, have shown significant antihypertensive activity, indicating potential therapeutic uses in cardiovascular diseases (Eguchi et al., 1991).
Growth Inhibition in Tumor Cell Lines
Quinazoline-2,4(1H,3H)-diones have demonstrated the ability to significantly inhibit the growth of various human tumor cell lines, suggesting their potential as anticancer agents (Zhou et al., 2013).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction sequence. The second intermediate is 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized via a two-step reaction sequence. These two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "2-nitrobenzoic acid", "3-methoxyaniline", "2-chlorobenzoyl chloride", "hydrazine hydrate", "phosphorus oxychloride", "sodium hydroxide", "acetic anhydride", "sodium acetate", "acetic acid", "thionyl chloride", "2-amino-5-chlorobenzoic acid" ], "Reaction": [ "Step 1: Nitration of 2-nitrobenzoic acid using nitric acid and sulfuric acid to form 2-nitrobenzoic acid", "Step 2: Reduction of 2-nitrobenzoic acid using iron and hydrochloric acid to form 2-aminobenzoic acid", "Step 3: Acetylation of 2-aminobenzoic acid using acetic anhydride and sodium acetate to form N-acetyl-2-aminobenzoic acid", "Step 4: Cyclization of N-acetyl-2-aminobenzoic acid using phosphorus oxychloride to form 3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione", "Step 5: Chlorination of 2-chlorobenzoyl chloride using thionyl chloride to form 2-chlorobenzoyl chloride", "Step 6: Reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid", "Step 7: Coupling of 3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione and 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid using a coupling agent to form '7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione'" ] } | |
CAS No. |
1358744-93-0 |
Molecular Formula |
C23H15ClN4O4 |
Molecular Weight |
446.85 |
IUPAC Name |
7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H15ClN4O4/c1-31-15-6-4-5-14(12-15)28-22(29)17-10-9-13(11-19(17)25-23(28)30)21-26-20(27-32-21)16-7-2-3-8-18(16)24/h2-12H,1H3,(H,25,30) |
InChI Key |
ZKYCPKJFHYBXMT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5Cl)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-cyclohexyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2641687.png)
![Methyl (1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylate](/img/structure/B2641689.png)
![1-(6-methylbenzo[d]thiazol-2-yl)-N-(1-phenylethyl)azetidine-3-carboxamide](/img/structure/B2641690.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2641691.png)
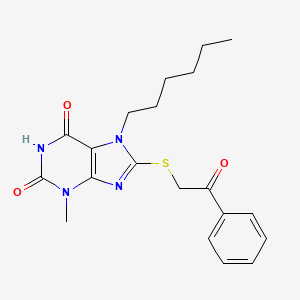
![N-(4-ethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2641695.png)
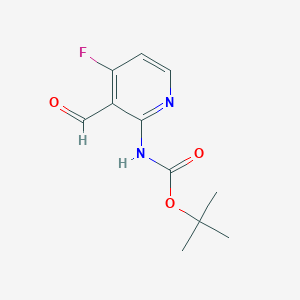
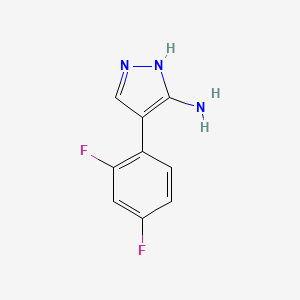
![3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2641699.png)
![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2641703.png)

